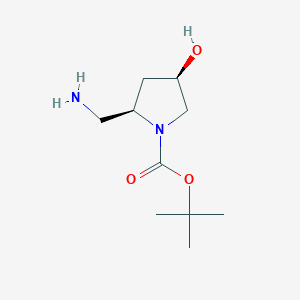

(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

描述

(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol . This compound features a stereospecific aminomethyl group at the 2-position and a hydroxyl group at the 4-position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group. It is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules. Storage recommendations specify sealing the compound in dry conditions at 2–8°C to preserve stability .

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQOVHQSXJGTPM-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932800-41-3 | |

| Record name | tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate , a compound with the molecular formula and a molecular weight of 216.28 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tert-butyl group, an aminomethyl group, and a hydroxypyrrolidine structure, making it a valuable intermediate in organic synthesis and drug development.

Research indicates that (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its role as a chiral auxiliary in the synthesis of biologically active compounds. Notably, derivatives of this compound have shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management.

Interaction Studies

Interaction studies involving this compound have primarily focused on its ability to bind to specific enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, derivatives can effectively inhibit certain enzymes involved in metabolic pathways, highlighting their potential utility in drug development.

Comparative Analysis of Similar Compounds

The following table summarizes several compounds that share structural similarities with (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate , along with their unique features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (2S,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | 1932661-67-0 | Different stereochemistry |

| (2R,4S)-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate | 1217474-04-8 | Contains dicarboxylic acid functionality |

| (2S,4R)-tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | 109384-24-9 | Carbamoyl substitution |

| (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 132622-66-3 | Contains a different protective group |

These compounds differ primarily in their stereochemistry and functional groups, which influence their reactivity and biological activity.

Case Studies

Several studies have explored the biological activity of (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate and its derivatives:

- Dipeptidyl Peptidase IV Inhibition : A study demonstrated that derivatives of this compound effectively inhibited DPP-IV, leading to improved glucose metabolism in diabetic models. This highlights the therapeutic potential of these compounds in managing diabetes.

- Antitumor Activity : Other derivatives have shown significant antitumor activity against various cancer cell lines. The mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

- Enzymatic Studies : Enzymatic assays have indicated that these compounds can act as potent inhibitors of specific enzymes involved in metabolic pathways. This suggests their potential as lead compounds for further drug development .

科学研究应用

Overview

N-(2-Aminoethyl)-2,2-dimethylpropanamide, also known as N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride, is a secondary amide compound with the molecular formula and a molecular weight of approximately 180.68 g/mol. The compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and industry.

Chemistry

- Building Block : It serves as a fundamental building block in organic synthesis and is used as a reagent for various chemical transformations.

- Polymer Production : The compound is involved in the synthesis of polymers and coatings due to its reactivity and ability to form stable bonds.

Biology

- Biochemical Studies : N-(2-aminoethyl)-2,2-dimethylpropanamide is utilized in studies exploring enzyme mechanisms and protein interactions. Its ability to act as a ligand allows it to bind to specific receptors or enzymes, influencing biological processes .

- Pharmacological Research : The compound has shown potential pharmacological properties such as neuroprotective and immunomodulatory effects. In vitro studies indicate its interaction with various biological molecules, suggesting therapeutic applications .

Industrial Applications

- Manufacturing : It is used in the production of various industrial materials due to its unique chemical properties that enhance product performance .

- Coatings and Adhesives : The compound's stability and reactivity make it suitable for use in coatings and adhesives formulations.

Antibacterial Activity

A study investigated the antibacterial properties of N-(2-aminoethyl)-2,2-dimethylpropanamide against several bacterial strains. Results indicated moderate antibacterial activity, prompting further research into its mechanism and efficacy against resistant strains.

Enzyme Interaction Studies

Research focusing on enzyme interactions demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in treating metabolic disorders by modulating enzyme activity .

Overview

(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral amine derivative known for its significance in pharmaceutical chemistry. Its molecular structure includes a pyrrolidine ring which contributes to its unique properties.

Pharmaceutical Development

- Drug Design : This compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its chiral nature allows for the development of enantiomerically pure drugs that can exhibit enhanced biological activity and reduced side effects .

Biological Research

- Neuropharmacology : Research has indicated potential applications in neuropharmacology due to its ability to interact with neurotransmitter systems, suggesting roles in treating neurological disorders .

Chemical Biology

- Probe Development : Its unique structure makes it suitable for developing probes that can be used to study biological systems or disease mechanisms at the molecular level .

Neuroprotective Effects

A study explored the neuroprotective effects of (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate on neuronal cells exposed to oxidative stress. Results showed significant protection against cell death, indicating potential therapeutic applications for neurodegenerative diseases .

Enzyme Inhibition Studies

Investigations into enzyme inhibition revealed that this compound could effectively inhibit certain enzymes linked to metabolic disorders. This finding opens avenues for developing treatments targeting specific metabolic pathways disrupted in diseases such as diabetes or obesity .

相似化合物的比较

Key Structural Variations and Functional Group Modifications

The compound’s analogs differ in substituents, stereochemistry, and protective groups, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Analogous Pyrrolidine Derivatives

Stereochemical and Salt Form Differences

- Stereochemistry : The 2R,4R configuration in the target compound contrasts with 2S,4R or 2R,4S analogs (e.g., 1279039-34-7). Such variations critically influence binding to chiral targets (e.g., enzymes, receptors) .

- Salt Forms : Hydrochloride salts (e.g., 1279039-34-7) enhance water solubility, facilitating formulation in parenteral drugs .

Research and Application Insights

- Medicinal Chemistry: The target compound’s aminomethyl group is pivotal in synthesizing kinase inhibitors and antiviral agents.

- Stability Considerations : The target compound’s storage at 2–8°C () contrasts with room-stable salts (e.g., 1279039-34-7), highlighting sensitivity to moisture and temperature .

常见问题

Q. What are the key synthetic routes for preparing (2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, and what reaction conditions are critical for stereochemical control?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., NaH or KOtBu) to stabilize the ring during subsequent modifications .

- Step 2 : Introduction of the aminomethyl and hydroxyl groups via regioselective functionalization. For example, reductive amination or hydroxylation reactions are employed, with temperature control (0–25°C) and chiral catalysts (e.g., Ru-based complexes) to preserve the (2R,4R) configuration .

- Critical Factors : Solvent polarity (e.g., THF vs. DCM), base strength, and reaction time significantly influence enantiomeric purity.

Q. How is the compound characterized to confirm its stereochemistry and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the positions of the aminomethyl (-CHNH) and hydroxyl (-OH) groups. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5–5.0 ppm) in DMSO-d .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z 216.28 for [M+H]) .

- Polarimetry : Optical rotation measurements validate the (2R,4R) configuration, with reported [α]_D$$^{20} values typically between +15° to +25° in methanol .

Q. What are the primary applications of this compound in pharmaceutical research?

This compound serves as a chiral building block for:

- Peptidomimetics : Its rigid pyrrolidine scaffold mimics proline residues in bioactive peptides, enabling studies on protease inhibition .

- Kinase Inhibitors : The aminomethyl group can be functionalized to target ATP-binding pockets in kinases .

Advanced Research Questions

Q. How can reaction yields be optimized while maintaining stereochemical integrity during scale-up?

-

Catalyst Screening : Use chiral ligands like (R)-BINAP with Pd or Ru catalysts to enhance enantioselectivity (>90% ee) .

-

Purification Strategies : Employ flash chromatography (silica gel, 10–20% MeOH/DCM) or recrystallization (hexane/EtOAC) to remove diastereomers .

-

Table 1 : Yield Optimization Under Different Conditions

Solvent Base Temp (°C) Yield (%) ee (%) THF NaH 0 65 85 DCM KOtBu 25 72 92 DMF LDA -10 58 78

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Case Study : Replacing the hydroxyl group with a methoxy group (as in tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate) reduces hydrogen-bonding capacity, decreasing binding affinity to serine proteases by ~40% .

- Methodology : Use molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Comparative Analysis : Perform side-by-side assays (e.g., IC measurements in kinase inhibition) under standardized conditions .

- Structural Analog Testing : Evaluate derivatives (e.g., tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate) to isolate the impact of specific functional groups .

Data Contradiction Analysis

Q. Why do different studies report varying enantiomeric excess (ee) values for the same synthetic route?

- Possible Causes :

- Resolution : Use Karl Fischer titration to ensure anhydrous conditions and validate ee with multiple analytical methods (e.g., NMR chiral shift reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。